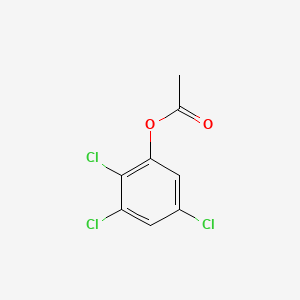

2,3,5-Trichlorophenyl acetate

Description

2,3,5-Trichlorophenyl acetate (CAS 61925-88-0) is an organochlorine compound with the molecular formula C₈H₅Cl₃O₂ and a molecular weight of 239.48 g/mol. Structurally, it consists of a phenyl ring substituted with three chlorine atoms at the 2-, 3-, and 5-positions, esterified with an acetyl group. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers . Its stability and chlorinated aromatic structure make it resistant to hydrolysis under ambient conditions, though it undergoes metabolic detoxification in biological systems via glucuronidation or sulfation in the liver .

Properties

IUPAC Name |

(2,3,5-trichlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-4(12)13-7-3-5(9)2-6(10)8(7)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKQUZSHMROARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=CC(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210959 | |

| Record name | Phenol, 2,3,5-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61925-88-0 | |

| Record name | Phenol, 2,3,5-trichloro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,5-trichloro-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 2,3,5-Trichlorophenol

The most common and direct method for synthesizing 2,3,5-trichlorophenyl acetate is through the esterification of 2,3,5-trichlorophenol with acetylating agents such as acetic anhydride or acetyl chloride. This reaction typically requires catalysts to facilitate the process.

$$

\text{2,3,5-Trichlorophenol} + \text{Acetic Anhydride or Acetyl Chloride} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + \text{By-products}

$$

- Sulfuric acid (H₂SO₄)

- Pyridine

These catalysts serve to activate the acylating agent and enhance the nucleophilic attack by the phenol oxygen, promoting ester bond formation.

- Controlled temperature (often mild heating)

- Anhydrous conditions to prevent hydrolysis

- Stoichiometric or slight excess of acylating agent to drive the reaction to completion

Synthesis of 2,3,5-Trichlorophenol Precursor

Since the starting material 2,3,5-trichlorophenol is essential for the esterification step, its preparation is also critical. While direct preparation of 2,3,5-trichlorophenol is less commonly detailed, related chlorophenols are synthesized by chlorination of phenolic compounds under controlled conditions.

For instance, chlorination of dichlorophenols in the presence of Lewis acid catalysts such as anhydrous aluminum chloride in an inert organic solvent (e.g., 1,2-dichloroethane) at low temperatures yields trichlorophenols with positional selectivity. Although specific data for 2,3,5-trichlorophenol chlorination is limited, analogous processes for other trichlorophenols (e.g., 2,4,5-trichlorophenol) have been documented with high selectivity and yields.

Comparative Analysis of Chlorophenyl Acetates

The unique chlorine substitution pattern in this compound affects its chemical reactivity and biological activity. Comparative data from related compounds show:

| Compound | Chlorine Substituents | Unique Properties |

|---|---|---|

| This compound | Positions 2, 3, 5 | Notable antimicrobial activity |

| 2,4,5-Trichlorophenyl acetate | Positions 2, 4, 5 | Known for herbicidal properties |

| 2,3,6-Trichlorophenyl acetate | Positions 2, 3, 6 | Less studied; potential reactivity variations |

| 2,4,6-Trichlorophenyl acetate | Positions 2, 4, 6 | Different substitution affects reactivity |

This table highlights the importance of chlorine placement in synthesis and subsequent applications, emphasizing the need for precise control during chlorination and esterification steps.

Detailed Research Findings on Esterification

Yield and Purity: Esterification of 2,3,5-trichlorophenol with acetic anhydride or acetyl chloride under catalytic conditions typically yields high-purity this compound. The reaction proceeds efficiently with minimal side products when moisture is excluded and reaction parameters are optimized.

Catalyst Efficiency: Sulfuric acid is a strong catalyst but requires careful handling due to corrosiveness. Pyridine acts both as a catalyst and solvent, providing milder reaction conditions and easier work-up.

Reaction Monitoring: Techniques such as High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are employed to confirm product formation and purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of phenol | 2,5-Dichlorophenol + Cl₂ | AlCl₃ (Lewis acid) | 12-14 °C | ~89-90 | Produces trichlorophenol isomers |

| Isolation of 2,3,5-trichlorophenol | Extraction and purification | N/A | Ambient | High | Requires separation from isomers |

| Esterification | 2,3,5-Trichlorophenol + Acetic Anhydride/Acetyl Chloride | H₂SO₄ or Pyridine | Mild heating (~50-80 °C) | High | Requires anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trichlorophenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond is cleaved to yield 2,3,5-trichlorophenol and acetic acid.

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 2,3,5-Trichlorophenol and acetic acid.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

2,3,5-Trichlorophenyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,3,5-trichlorophenyl acetate involves its interaction with biological molecules through its phenolic and acetate functional groups. The compound can undergo hydrolysis to release 2,3,5-trichlorophenol, which may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2,3,5-trichlorophenoxy acetate, it is compared below with structurally analogous chlorinated phenyl acetates, phenoxy esters, and methyl-substituted derivatives.

Table 1: Comparative Analysis of 2,3,5-Trichlorophenyl Acetate and Analogues

Key Comparisons

Structural Isomerism (2,3,5 vs. 2,3,6-Trichlorophenyl Acetate)

- Both isomers share identical molecular formulas but differ in chlorine substitution patterns. The 2,3,5-isomer exhibits lower steric hindrance compared to the 2,3,6-isomer, where the 6-position chlorine creates ortho-substitution effects. This difference impacts reactivity in nucleophilic substitution reactions and solubility in polar solvents .

Functional Group Variations (this compound vs. 2,4,5-T) Unlike 2,4,5-T, a phenoxyacetic acid herbicide, this compound lacks the carboxylic acid group, rendering it less phytotoxic but more lipophilic. The acetyl ester group in this compound enhances its stability against environmental degradation compared to the acid form .

Substituent Effects (Chlorine vs. Methyl Groups)

- 2,3,5-Trimethylphenyl acetate (a methyl-substituted analogue) demonstrates significantly lower electronegativity and higher volatility due to the absence of chlorine. This makes it more suitable as a fragrance component, whereas chlorinated analogues are prioritized for industrial applications requiring chemical inertness .

Metabolic and Environmental Behavior

- Chlorinated phenyl acetates like this compound are detoxified via hepatic conjugation pathways, whereas methyl-substituted esters undergo simpler ester hydrolysis. The position of chlorine substituents also influences detoxification rates; for example, 2,4,5-T’s metabolism is complicated by dioxin byproducts, which are absent in this compound .

Biological Activity

2,3,5-Trichlorophenyl acetate (CAS Number: 61925-88-0) is a chlorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings.

This compound is characterized by its three chlorine substituents on the phenyl ring and an acetate functional group. Its chemical formula is . The compound is known to undergo various chemical reactions, including hydrolysis and nucleophilic substitution.

Key Reactions

- Hydrolysis : In the presence of water and an acid or base catalyst, it hydrolyzes to yield 2,3,5-trichlorophenol and acetic acid.

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The phenolic structure can be oxidized to form quinones or other derivatives .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial and antifungal properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. For instance:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Fungal Activity : Shows antifungal activity against species like Candida albicans.

The biological activity of this compound is largely attributed to its ability to interact with cellular components. Upon hydrolysis, it releases 2,3,5-trichlorophenol, which can interfere with enzyme activity and cellular signaling pathways. This acetylating agent modifies target biomolecules through acetylation processes.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial effects of this compound on selected pathogens.

- Methodology : Agar diffusion method was employed to assess the inhibition zones.

- Results : Significant inhibition zones were observed against E. coli, indicating strong antibacterial activity.

- Toxicological Assessment :

Comparative Analysis

The biological activities of this compound can be compared with other chlorinated phenyl compounds:

| Compound | Antimicrobial Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Enzyme inhibition via acetylation |

| 2,4-Dichlorophenol | High | High | Disruption of cell membranes |

| 2-Chloroaniline | Low | Moderate | Nucleophilic substitution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.